Eicosapentaenoyl Ethanolamide-d4
Overview
Description
Eicosapentaenoyl Ethanolamide-d4 is a deuterium-labeled analog of Eicosapentaenoyl Ethanolamide, an omega-3 fatty acid derivative. This compound is part of the N-acylethanolamine family and acts as a cannabinoid receptor agonist. It is primarily used as an internal standard in mass spectrometry for the quantification of Eicosapentaenoyl Ethanolamide .
Biochemical Analysis
Biochemical Properties
Eicosapentaenoyl Ethanolamide-d4, like its non-deuterated counterpart, is a cannabinoid CB1/CB2 receptor agonist . It interacts with these receptors, triggering a series of biochemical reactions that influence various physiological processes .
Cellular Effects
This compound influences cell function by interacting with cannabinoid receptors. This interaction impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to cannabinoid receptors. This binding can lead to the activation or inhibition of enzymes, changes in gene expression, and alterations in cellular signaling pathways .
Metabolic Pathways
This compound is involved in metabolic pathways related to omega-3 fatty acids and N-acylethanolamines . It interacts with enzymes and cofactors within these pathways, potentially influencing metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: Eicosapentaenoyl Ethanolamide-d4 is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the Eicosapentaenoyl Ethanolamide molecule. The deuterium atoms are typically introduced at specific positions to create the labeled compound. The synthesis involves the reaction of Eicosapentaenoic acid with ethanolamine in the presence of deuterium-labeled reagents .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the deuterium labeling. The compound is typically produced in specialized facilities equipped to handle isotopically labeled chemicals .
Chemical Reactions Analysis
Types of Reactions: Eicosapentaenoyl Ethanolamide-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce fully saturated compounds .
Scientific Research Applications
Eicosapentaenoyl Ethanolamide-d4 has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of Eicosapentaenoyl Ethanolamide.
Biology: Studied for its role in cellular signaling and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-proliferative properties.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals .
Mechanism of Action
Eicosapentaenoyl Ethanolamide-d4 exerts its effects by acting as a cannabinoid receptor agonist. It binds to cannabinoid receptors CB1 and CB2, modulating various physiological processes. The compound also acts as a metabolic signal, influencing nutrient availability and lifespan extension. It has been shown to inhibit dietary restriction-induced lifespan extension in certain organisms .
Comparison with Similar Compounds
Docosahexaenoyl Ethanolamide-d4: Another deuterium-labeled N-acylethanolamine with similar applications.
Nervonoyl Ethanolamide-d4: A related compound with distinct physiological effects
Uniqueness: Eicosapentaenoyl Ethanolamide-d4 is unique due to its specific deuterium labeling, which enhances its stability and allows for precise quantification in analytical applications. Its role as a cannabinoid receptor agonist and metabolic signal further distinguishes it from other similar compounds .
Properties
IUPAC Name |
(5Z,8Z,11Z,14Z,17Z)-N-(1,1,2,2-tetradeuterio-2-hydroxyethyl)icosa-5,8,11,14,17-pentaenamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h3-4,6-7,9-10,12-13,15-16,24H,2,5,8,11,14,17-21H2,1H3,(H,23,25)/b4-3-,7-6-,10-9-,13-12-,16-15-/i20D2,21D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKKNJPJQKTXIT-CFUIKADRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCC(=O)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)NC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401133450 | |
Record name | (5Z,8Z,11Z,14Z,17Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-5,8,11,14,17-eicosapentaenamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401133450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946524-41-0 | |
Record name | (5Z,8Z,11Z,14Z,17Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-5,8,11,14,17-eicosapentaenamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=946524-41-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (5Z,8Z,11Z,14Z,17Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-5,8,11,14,17-eicosapentaenamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401133450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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